(4-Cyano-3-hydroxyphenyl)boronic acid, also known by its chemical formula and CAS number 1637208-14-0, is a boronic acid derivative featuring a cyano group and a hydroxyl group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds and in the development of pharmaceuticals.
The compound can be synthesized through several methods, which will be explored further in the synthesis analysis section. It is commercially available from various chemical suppliers, ensuring accessibility for research and industrial applications.
(4-Cyano-3-hydroxyphenyl)boronic acid belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an organic moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki coupling reactions, where they serve as key intermediates.
The synthesis of (4-Cyano-3-hydroxyphenyl)boronic acid typically involves several steps:
The process may require specific solvents such as dimethylformamide or tetrahydrofuran, with temperatures typically maintained between room temperature and reflux conditions to optimize yields. Purification is usually achieved through column chromatography or recrystallization techniques to isolate the desired product.
(4-Cyano-3-hydroxyphenyl)boronic acid features a phenolic structure with both a hydroxyl group (-OH) and a cyano group (-CN) attached to the aromatic ring. The boron atom is bonded to the phenolic oxygen, forming a boronate ester in certain reaction conditions.
(4-Cyano-3-hydroxyphenyl)boronic acid participates in various chemical reactions:
The effectiveness of these reactions often depends on the choice of catalysts (e.g., palladium-based catalysts for Suzuki reactions), solvents, and reaction conditions such as temperature and pH.
The mechanism by which (4-Cyano-3-hydroxyphenyl)boronic acid acts typically involves:
Studies have shown that varying reaction conditions can significantly impact yield and selectivity in these processes .
(4-Cyano-3-hydroxyphenyl)boronic acid finds applications primarily in:
The versatility and reactivity of (4-Cyano-3-hydroxyphenyl)boronic acid make it an essential compound in modern organic chemistry, facilitating advancements across various scientific fields.
(4-Cyano-3-hydroxyphenyl)boronic acid represents a strategically functionalized arylboronic acid with systematic nomenclature defining its precise atomic connectivity. The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 4-cyano-3-hydroxyphenylboronic acid, unambiguously specifying the ortho-positioned hydroxyl group (-OH) relative to the boronic acid functionality [-B(OH)₂], with the cyano group (-C≡N) occupying the para-position to boron and meta-position to the hydroxyl [3]. The molecular formula C₇H₆BNO₃ (molecular weight: 162.94 g/mol) is shared with its structural isomer (3-cyano-4-hydroxyphenyl)boronic acid, yet their distinct substitution patterns confer divergent physicochemical and reactivity profiles [1] [2] [4].
Table 1: Structural Isomerism in C₇H₆BNO₃ Boronic Acids
Compound Name | Substitution Pattern | CAS Registry Number | Canonical SMILES |
---|---|---|---|
(4-Cyano-3-hydroxyphenyl)boronic acid | Cyano para-to-B, hydroxyl meta-to-cyano | 2364439-36-9 [3] | N#CC1=CC(=C(C=C1)B(O)O)O |
(3-Cyano-4-hydroxyphenyl)boronic acid | Hydroxyl para-to-B, cyano meta-to-hydroxyl | 1637208-14-0 [4] [8] | N#CC1=CC=C(O)C(B(O)O)=C1 |
This positional isomerism profoundly influences electronic distribution: The 4-cyano-3-hydroxy arrangement creates a push-pull electronic effect where the strongly electron-withdrawing cyano group reduces electron density at the boron-attached carbon, potentially enhancing electrophilicity at boron. Concurrently, the ortho-hydroxyl group enables intramolecular hydrogen bonding with the boronic acid, influencing solubility, stability, and Lewis acidity [3] [8]. The isomer (3-cyano-4-hydroxyphenyl)boronic acid lacks this direct ortho-interaction, resulting in measurably different behavior in Suzuki-Miyaura cross-coupling reactions and distinct chromatographic properties (e.g., HPLC retention times) [4]. Both isomers are typically supplied as solids (>97% purity) requiring inert atmosphere storage at 2-8°C to prevent deboronation or protodeboronation [3] [4] [8].
The emergence of (4-cyano-3-hydroxyphenyl)boronic acid reflects broader trends in boronic acid chemistry. Initially utilized primarily in material science and as synthetic intermediates, functionalized arylboronic acids gained prominence in medicinal chemistry following the 2003 approval of the proteasome inhibitor bortezomib (Velcade®), the first boronic acid-based drug. This landmark event catalyzed intense research into structurally diverse boronic acids as protease inhibitors, receptor ligands, and enzyme mimetics [7]. The specific incorporation of both cyano and hydroxyl ortho/para functionalities positions this compound as a high-value synthon designed for:
Table 2: Key Historical Milestones Enabling Its Use
Timeframe | Development | Impact on Compound Utilization |
---|---|---|
Pre-2000 | Maturation of Suzuki-Miyaura Cross-Coupling | Established arylboronic acids as indispensable tools in complex molecule synthesis, driving commercial availability of derivatives like this compound. |
2003 | FDA Approval of Bortezomib | Validated boronic acids as pharmacophores, spurring research into novel bioactive boronic acids with diverse substituents. |
2010s-Present | Fragment-Based Drug Discovery (FBDD) Dominance | Increased demand for structurally diverse, functionally rich boronic acid fragments like 4-cyano-3-hydroxyphenylboronic acid for target screening [3] [7]. |
2020s | Computational Screening & Rational Design Advancements | Enabled targeted use in virtual screening libraries for challenging targets like Hsp90 C-terminal domain [7]. |
Commercial availability from suppliers like Sigma-Aldrich/Ambeed (CAS 2364439-36-9) since the late 2010s provided consistent access (>98% purity) necessary for systematic medicinal chemistry exploration [3]. Its emergence parallels the development of related derivatives like (4-cyano-3-methoxyphenyl)boronic acid (CAS 677777-45-6) and (3,4-dicyanophenyl)boronic acid (CAS 1375109-03-7), expanding the toolkit of polyfunctionalized boronic acid building blocks [5] [6].
(4-Cyano-3-hydroxyphenyl)boronic acid occupies a critical niche in rational molecular design due to its synergistic functional groups, enabling multiple strategic applications:
Multifunctional Building Block for Complex Molecule Synthesis: It serves as a linchpin in convergent synthesis via its boronic acid group. The compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl/vinyl halides or triflates, introducing the 4-cyano-3-hydroxyphenyl moiety into complex scaffolds. Subsequent derivatization of the cyano group (e.g., hydrolysis to carboxylic acid, reduction to amine, or cycloaddition to tetrazole) and modification of the phenolic hydroxyl (e.g., alkylation, acylation) allows rapid diversification towards libraries targeting diverse biological pathways [5] [6]. Its stability under typical handling conditions (solid, stored 2-8°C under inert atmosphere) facilitates its use in automated synthesis platforms [3].
Key Intermediate in Pharmaceutical and Agrochemical Development: The ortho-hydroxy, para-cyano substitution pattern is a privileged motif present in bioactive molecules and functional materials. This compound is a direct precursor to derivatives investigated as potential enzyme inhibitors, receptor modulators, and fluorescent probes. Its structural features mimic aspects of known pharmacophores interacting with ATP-binding sites or metal-dependent enzymes, leveraging the boron atom's ability to coordinate catalytic residues and the hydroxyl/cyano groups' capacity for hydrogen bonding and dipole interactions [7].
Computationally Guided Scaffold for Protein-Targeted Therapeutics: This boronic acid exemplifies a fragment designed for rational targeting of biomacromolecules. Computational studies highlight favorable physicochemical properties for drug discovery: Moderate hydrophilicity (Predicted LogP = -0.32 to 0.52 consensus) supports solubility, while a Topological Polar Surface Area (TPSA) of ~73.5 Ų aligns with good cell permeability potential [5]. Crucially, it embodies key pharmacophoric elements identified for challenging targets like the allosteric site in the C-terminal domain (CTD) of Heat Shock Protein 90 (Hsp90) – a promising cancer target where inhibition avoids drawbacks associated with N-terminal inhibitors [7]. Structure-based virtual screening leverages such fragments to discover novel chemotypes. The compound's ability to potentially form hydrogen bonds (via -OH and -B(OH)₂), engage in π-interactions (via the aromatic ring), and provide a vector for elaboration (via -CN) makes it a valuable starting point for optimizing inhibitors against Hsp90 CTD and analogous targets lacking traditional druggable pockets [7]. Molecular docking studies position such fragments within binding sites to guide the synthesis of elaborated analogues with enhanced potency and selectivity, driving the discovery of new therapeutic leads.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: